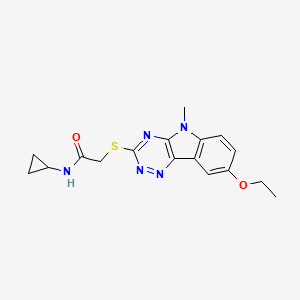

N-Cyclopropyl-2-(6-ethoxy-9-methyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide

Description

This compound (CAS: 1002696-32-3; molecular formula: C₁₅H₁₇N₃O₂S₂) features a tetraaza-fluoren core substituted with ethoxy, methyl, and cyclopropyl groups, along with a sulfanyl-acetamide side chain. Its structural complexity arises from the fused tetraaza heterocycle, which confers unique electronic and steric properties compared to simpler acetamide derivatives .

Properties

Molecular Formula |

C17H19N5O2S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-cyclopropyl-2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C17H19N5O2S/c1-3-24-11-6-7-13-12(8-11)15-16(22(13)2)19-17(21-20-15)25-9-14(23)18-10-4-5-10/h6-8,10H,3-5,9H2,1-2H3,(H,18,23) |

InChI Key |

LNZSSBZCSFDTEH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CC4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(6-ethoxy-9-methyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide typically involves multiple steps:

Formation of the Fluorene Core: The fluorene core can be synthesized through a series of cyclization reactions involving appropriate starting materials.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

Cyclopropylation: The cyclopropyl group can be added using cyclopropyl halides under basic conditions.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

Substitution: The compound may undergo various substitution reactions, particularly at the ethoxy and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-2-(6-ethoxy-9-methyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide may have applications in:

Medicinal Chemistry: Potential as a pharmaceutical intermediate or active ingredient.

Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Industrial Chemistry: Potential use as a catalyst or reagent in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In materials science, its properties would be determined by its molecular structure and interactions with other materials.

Comparison with Similar Compounds

Core Heterocyclic Systems

- The ethoxy and methyl groups at positions 6 and 9 further modulate solubility and steric bulk .

- Boron-Containing Analogues : Compounds like N-Cyclohexyl-2-{N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}-2-phenylacetamide (5c, C₃₀H₄₀BFN₂O₄) feature a dioxaborolane group, enabling Suzuki coupling reactions. The boron atom introduces distinct reactivity but reduces nitrogen content compared to the tetraaza system .

- Benzothiazole Derivatives : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP 3 348 550A1) substitutes the fluoren core with a benzothiazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability but lacks the nitrogen-rich environment of the target compound .

Substituent Effects

- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group in the target compound reduces steric hindrance compared to cyclohexyl substituents in analogues like N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (C₁₉H₂₇FN₂O₂). This difference may influence membrane permeability and target binding .

- Sulfanyl vs. Boron/Oxygen : The sulfanyl (S–) linker in the target compound contrasts with boron-containing (5c) or methoxy-substituted (EP 3 348 550A1) analogues. Sulfur’s polarizability and larger atomic radius could alter electronic distribution and intermolecular interactions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₇N₃O₂S₂ | 343.45 | Not reported | Tetraaza-fluoren, sulfanyl, cyclopropyl |

| 5c (Boron-containing) | C₃₀H₄₀BFN₂O₄ | 509.31 | 110 | Dioxaborolane, cyclohexyl, phenyl |

| N-Cyclohexyl-2-(4-fluorophenyl)-...acetamide | C₁₉H₂₇FN₂O₂ | 334.21 | 150–152 | Fluorophenyl, propylacetamido |

| Benzothiazole derivative (EP 3 348 550A1) | C₁₅H₁₁F₃N₂O₂S | 340.32 | Not reported | Trifluoromethyl, benzothiazole |

- Melting Points : The target compound’s melting point is unreported, but analogues with rigid cores (e.g., 5c at 110°C, cyclohexyl derivative at 150–152°C) suggest that heterocycle rigidity correlates with higher melting points .

- Solubility : The ethoxy group in the target compound may improve aqueous solubility compared to lipophilic trifluoromethyl or dioxaborolane groups .

Research Implications

- Drug Design : The tetraaza-fluoren core’s nitrogen density positions the target compound as a candidate for targeting nucleotide-binding proteins or enzymes. In contrast, boron-containing analogues (5c) are suited for prodrug strategies or PET imaging .

- SAR Studies : Substituting the cyclopropyl group with bulkier moieties (e.g., cyclohexyl) could elucidate steric effects on bioactivity. Similarly, replacing sulfur with oxygen may clarify electronic contributions .

Biological Activity

N-Cyclopropyl-2-(6-ethoxy-9-methyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide is a synthetic compound with potential biological applications. Its structure includes a cyclopropyl group and a tetraaza fluorenyl moiety, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C16H17N5O2S

- Molecular Weight : 343.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.

- Receptor Modulation : Potential interaction with receptors could modulate physiological responses.

- Antioxidant Activity : The presence of sulfur in its structure suggests possible antioxidant properties.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. The following table summarizes findings from relevant assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10.0 | Induces apoptosis through mitochondrial pathways |

| BxPC-3 | 5.0 | Cell cycle arrest and apoptosis |

| RD | 15.0 | Cytotoxic effects leading to necrosis |

Case Studies

-

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of several acetamide derivatives on human cancer cell lines. N-Cyclopropyl derivatives showed significant inhibition rates compared to standard chemotherapeutics like Doxorubicin (DOXO), indicating a promising therapeutic index. -

In Vivo Efficacy

In vivo studies using murine models demonstrated that administration of N-Cyclopropyl derivatives resulted in tumor size reduction and improved survival rates compared to untreated controls. The mechanism was attributed to enhanced apoptosis and reduced proliferation in tumor tissues.

Toxicity and Selectivity

The selectivity index (SI) is crucial for assessing the therapeutic potential of anticancer agents. An SI greater than 3 indicates a favorable profile:

| Compound | SI (HeLa vs. MDCK) |

|---|---|

| N-Cyclopropyl Derivative | 4.5 |

| Doxorubicin | 1.8 |

This data suggests that N-Cyclopropyl derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.